Cas no 2229007-64-9 (tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-methoxypiperidine moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group serves as a protective agent for amines, enabling selective reactions in multi-step processes. The 4-methoxypiperidine structure contributes to its solubility and reactivity, making it valuable in the development of bioactive molecules. Its stability under various conditions and compatibility with common synthetic methodologies enhance its utility in complex molecular constructions. This intermediate is particularly relevant in medicinal chemistry for the preparation of targeted therapeutic agents.
tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate structure
2229007-64-9 structure
Product name:tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate
CAS No:2229007-64-9
MF:C16H32N2O3
Molecular Weight:300.436884880066
CID:6242943
PubChem ID:165830919

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate
    • tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
    • 2229007-64-9
    • EN300-1873171
    • インチ: 1S/C16H32N2O3/c1-12(2)13(18-14(19)21-15(3,4)5)11-16(20-6)7-9-17-10-8-16/h12-13,17H,7-11H2,1-6H3,(H,18,19)
    • InChIKey: QRAGRWICXQXXSW-UHFFFAOYSA-N
    • SMILES: O(C)C1(CCNCC1)CC(C(C)C)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 300.24129289g/mol
  • 同位素质量: 300.24129289g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 331
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 59.6Ų

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1873171-1.0g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
1g
$1014.0 2023-06-01
Enamine
EN300-1873171-2.5g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
2.5g
$1988.0 2023-06-01
Enamine
EN300-1873171-0.25g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
0.25g
$933.0 2023-06-01
Enamine
EN300-1873171-1g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
1g
$0.0 2023-09-18
Enamine
EN300-1873171-5.0g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
5g
$2940.0 2023-06-01
Enamine
EN300-1873171-10.0g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
10g
$4360.0 2023-06-01
Enamine
EN300-1873171-0.5g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
0.5g
$974.0 2023-06-01
Enamine
EN300-1873171-0.05g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
0.05g
$851.0 2023-06-01
Enamine
EN300-1873171-0.1g
tert-butyl N-[1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-yl]carbamate
2229007-64-9
0.1g
$892.0 2023-06-01

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate 関連文献

tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamateに関する追加情報

Introduction to Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate (CAS No: 2229007-64-9)

Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its Chemical Abstracts Service (CAS) number 2229007-64-9, represents a unique structural motif that combines a carbamate functional group with a piperidine ring system. The presence of these structural elements not only contributes to its distinct chemical properties but also opens up diverse possibilities for its application in medicinal chemistry.

The carbamate group in Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate serves as a versatile pharmacophore, often utilized in the design of bioactive molecules due to its ability to interact with biological targets through hydrogen bonding. This feature makes it particularly valuable in the development of small-molecule inhibitors and modulators. Additionally, the piperidine ring, a common structural component in many pharmacologically active compounds, enhances the compound's solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in drug discovery have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements to achieve enhanced efficacy and reduced side effects. Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate exemplifies this trend by integrating both carbamate and piperidine functionalities into a single molecular framework. Such hybrid structures have shown promise in targeting various therapeutic areas, including central nervous system disorders, oncology, and inflammation.

In the context of central nervous system (CNS) drug development, the piperidine moiety is particularly noteworthy. Piperidine derivatives are well-documented for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological conditions. The methoxy group on the piperidine ring further modulates the electronic properties of the molecule, potentially influencing its binding affinity and selectivity. This structural feature has been exploited in the design of novel antipsychotics and antidepressants.

The carbamate group in Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate also plays a crucial role in its pharmacological profile. Carbamates are known for their ability to act as transition-state analogs, which can enhance binding interactions with enzyme active sites. This property has been leveraged in the development of protease inhibitors and kinase inhibitors, which are essential for treating diseases such as cancer and infectious disorders. The tert-butyl group further stabilizes the carbamate moiety, contributing to the compound's overall chemical robustness.

One of the most compelling aspects of Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate is its potential as a scaffold for further derivatization. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to target specific biological pathways. For instance, replacing the tert-butyl group with other alkyl or aryl groups could alter its metabolic stability and bioavailability. Similarly, introducing additional substituents on the piperidine ring could enhance its binding affinity to particular therapeutic targets.

Recent studies have demonstrated the utility of Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate in preclinical models as a potential lead compound for drug development. These studies have focused on its interaction with enzymes and receptors relevant to inflammation and pain management. The compound has shown promising results in reducing inflammatory responses by modulating key signaling pathways involved in immune cell activation. This suggests that it may have therapeutic applications in conditions such as rheumatoid arthritis and chronic pain syndromes.

The synthesis of Tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the carbamate group typically involves condensation reactions between a carboxylic acid derivative and an amine, while the piperidine ring is often constructed through cyclization reactions involving appropriate precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

The physicochemical properties of Tert-butyl N-1-(4-methoxypiperidin-4-y l)-3-methylbutan -2 - ylcarbamate, including its solubility, melting point, and stability under various conditions, are critical factors that influence its suitability for pharmaceutical applications. These properties are determined by both the functional groups present in its structure and the overall molecular architecture. Optimizing these properties through structural modifications can significantly enhance drug-like characteristics such as bioavailability and pharmacokinetic profiles.

In conclusion,Tert-but yl N -1 -( 4 -methoxypiperidin - 4 - y l ) - 3 -methylbut an - 2 - ylcarb amate ( CAS No: 2229007 -64 -9) represents a promising candidate for further exploration in medicinal chemistry. Its unique combination of structural features offers diverse opportunities for developing novel therapeutic agents with enhanced efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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